molecular formula C9H9N3O B1602592 6-Methoxyquinazolin-4-amine CAS No. 885277-51-0

6-Methoxyquinazolin-4-amine

Cat. No. B1602592
CAS RN: 885277-51-0
M. Wt: 175.19 g/mol
InChI Key: QVBPHARYACNVKM-UHFFFAOYSA-N
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Description

6-Methoxyquinazolin-4-amine is a chemical compound that belongs to the class of quinazolines. It is an important intermediate in the synthesis of various pharmaceuticals and biologically active compounds. The compound has gained significant attention in recent years due to its potential applications in scientific research.

Mechanism of Action

Target of Action

6-Methoxyquinazolin-4-amine is a potent inhibitor of multiple receptor tyrosine kinases (RTKs) that are implicated in driving tumor cell proliferation and tumor vascularization . The primary targets of this compound include the EGF, HER2, and VEGF RTKs, each of which is a target of currently approved cancer therapies . In addition, 6-Methoxyquinazolin-4-amine inhibits EphB4, an RTK that is highly expressed in many human tumors and plays a role in promoting angiogenesis .

Mode of Action

The compound interacts with its targets by inhibiting their activity, thereby preventing the signaling processes that drive tumor cell proliferation and angiogenesis . In a broad array of preclinical tumor models including breast, lung, colon, and prostate cancer, 6-Methoxyquinazolin-4-amine demonstrated potent inhibition of tumor growth and caused tumor regression . In cell culture models, it retains significant potency against mutant EGFRs that are resistant to current EGFR inhibitors .

Biochemical Pathways

The biochemical pathways affected by 6-Methoxyquinazolin-4-amine are those involving the EGF, HER2, and VEGF RTKs, as well as EphB4 . These pathways play crucial roles in cell proliferation, survival, and angiogenesis, which are key processes in tumor growth and progression . By inhibiting these pathways, 6-Methoxyquinazolin-4-amine disrupts the growth and survival of tumor cells and inhibits the formation of new blood vessels that would otherwise supply the tumor with nutrients .

Result of Action

The result of 6-Methoxyquinazolin-4-amine’s action is the inhibition of tumor growth and the induction of tumor regression . This is achieved through the compound’s inhibitory effects on key RTKs, which disrupt the signaling pathways that drive tumor cell proliferation and angiogenesis .

properties

IUPAC Name

6-methoxyquinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c1-13-6-2-3-8-7(4-6)9(10)12-5-11-8/h2-5H,1H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVBPHARYACNVKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=CN=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90591699
Record name 6-Methoxyquinazolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90591699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxyquinazolin-4-amine

CAS RN

885277-51-0
Record name 6-Methoxy-4-quinazolinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885277-51-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methoxyquinazolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90591699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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